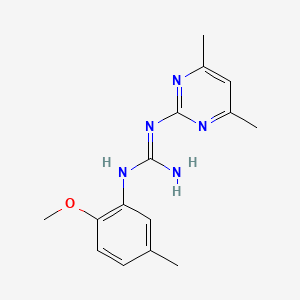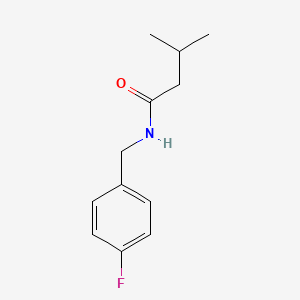![molecular formula C20H21N3O2 B5835603 N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5835603.png)
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as EPOB or Compound 8, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. EPOB belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.
作用機序
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to inhibit the activity of IKKβ, a kinase that plays a critical role in the activation of NF-κB. Inhibition of IKKβ activity by this compound leads to the suppression of NF-κB activation and subsequent reduction in inflammation. This compound has also been shown to inhibit the activity of JAK2/STAT3 signaling pathway, which plays a critical role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a critical role in the pathogenesis of various disease conditions. This compound has been shown to possess neuroprotective properties by reducing the levels of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been shown to possess high stability and can be stored for long periods without significant degradation. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. This compound also has poor membrane permeability, which can limit its ability to cross the blood-brain barrier.
将来の方向性
There are several future directions for research on N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent in various disease conditions such as cancer, neurodegenerative diseases, and autoimmune diseases. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify potential targets for its therapeutic use.
合成法
The synthesis of N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of N-ethyl-2,5-dimethylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield this compound.
科学的研究の応用
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Inhibition of NF-κB activation by this compound has been shown to reduce inflammation in various disease conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
特性
IUPAC Name |
N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-23(20(24)17-12-14(2)10-11-15(17)3)13-18-21-19(22-25-18)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPPUBBIVJFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5835614.png)
![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)

